molecular formula C16H19N5O9 B15138552 Aureonuclemycin

Aureonuclemycin

Cat. No.: B15138552
M. Wt: 425.35 g/mol
InChI Key: OJKCJHCMNLAGNV-LSXCWCRBSA-N
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Description

Aureonuclemycin (ANM) is a nucleoside antibiotic complex produced by Streptomyces aureus strain SPRI-371. It comprises two primary variants: this compound A (C₁₆H₁₉N₅O₉) and this compound B (C₁₀H₁₃N₅O₃). ANM A is structurally analogous to adenosine-based herbicides, while ANM B contains a 5’-deoxyadenosine moiety, conferring distinct antibacterial properties .

Properties

Molecular Formula

C16H19N5O9

Molecular Weight

425.35 g/mol

IUPAC Name

(1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylic acid

InChI

InChI=1S/C16H19N5O9/c17-12-6-13(19-2-18-12)21(3-20-6)14-8(23)9-4(28-14)1-5-16(27,30-9)11(24)7(22)10(29-5)15(25)26/h2-5,7-11,14,22-24,27H,1H2,(H,25,26)(H2,17,18,19)/t4-,5-,7-,8-,9+,10+,11+,14-,16-/m1/s1

InChI Key

OJKCJHCMNLAGNV-LSXCWCRBSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]5([C@@H]1O[C@@H]([C@H]([C@@H]5O)O)C(=O)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Aureonuclemycin is primarily produced through the fermentation of Streptomyces aureus. The industrial fermentation process involves optimizing conditions such as rotation speed, pressure, inoculum age, and dissolved oxygen levels. For instance, a 20 m³ fermentation tank with a rotation speed of 170 rpm, a pressure of 0.05 MPa, and an inoculum age of 36-40 hours is used. The dissolved oxygen level is maintained at 1-30% within 40-80 hours and at >60% in the later period, resulting in a yield of over 3700 mg/L .

Chemical Reactions Analysis

Aureonuclemycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid for pH adjustment and ethanol for resolution. The major products formed from these reactions are the two forms of this compound with different molecular formulas .

Scientific Research Applications

Aureonuclemycin has a wide range of scientific research applications. It has shown significant antibacterial activity against various pathogens, including Xanthomonas oryzae and Xanthomonas citri. In vivo experiments have demonstrated its protective and therapeutic activity against diseases in rice and citrus plants. Additionally, its lower dosage and production cost compared to commercial drugs make it a promising candidate for agricultural applications .

Mechanism of Action

The mechanism of action of aureonuclemycin involves its interaction with bacterial cells, leading to the inhibition of essential cellular processes. The molecular targets and pathways involved in its antibacterial activity are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of ANM with Herbicidins

Parameter Aureonuclemycin (ANM) Herbicidins (e.g., Herbicidin F)
Core Structure Adenosine derivative Tricyclic diterpene core
Tailoring Modifications Lacks hydroxylation on acyl groups Tiglyl moiety hydroxylation via P450
Biosynthetic Genes Homologous to her/hbc clusters Includes hbcI/her11 (P450 oxidase)
Structural Diversity Limited to A/B variants High (propionyl, isobutyryl analogues)
Primary Activity Antibacterial Herbicidal and antibacterial
Production Yield High (~3,900 mg/L) Low (optimization challenges)
Applications Agricultural bactericide Herbicide development

Table 2: Efficacy Comparison of ANM and Commercial Bactericides

Compound Target Disease Effective Dose (mg/L) Efficacy (%) Key Advantage/Limitation
ANM A Rice bacterial leaf blight 188 40 (10 days) Superior early prevention vs. bismerthiazol
Bismerthiazol Rice bacterial leaf blight 200 (20% formulation) 20 (10 days) Lower cost but resistance reported
ANM A Citrus canker 187.5 85 Outperforms copper compounds in field
Copper-based agents Citrus canker 200 70 Environmental toxicity concerns

Key Comparative Insights

Structural Flexibility vs. Specificity :

  • Herbicidins exhibit broader structural diversity due to substrate-flexible acyltransferases (e.g., HbcH), enabling diverse analogues . ANM’s simpler pathway restricts variability but enhances production reproducibility .

Mechanistic Differences: ANM A’s adenosine-like structure disrupts bacterial nucleotide metabolism, while herbicidins target plant-specific pathways (e.g., photosynthesis) .

Agricultural Utility :

  • ANM’s high yield and potency against Xanthomonas make it a promising bactericide, though phytotoxicity necessitates careful application timing . In contrast, herbicidins remain niche due to herbicidal dominance and lower microbial yields .

Resistance Management: ANM’s novel mechanism offers an alternative to copper and bismerthiazol, which face widespread resistance in Xanthomonas populations .

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